molecular formula C22H23ClN2O8 B606653 Chlortetracycline CAS No. 57-62-5

Chlortetracycline

Cat. No.: B606653
CAS No.: 57-62-5
M. Wt: 478.9 g/mol
InChI Key: DHPRQBPJLMKORJ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Chlortetracycline, like other tetracyclines, primarily targets the 30S subunit of bacterial ribosomes . This subunit plays a crucial role in protein synthesis, making it an effective target for inhibiting bacterial growth and reproduction .

Mode of Action

This compound competes for the A site of the bacterial ribosome . This site is where the transfer RNA (tRNA) carrying amino acids binds during protein synthesis. By binding to the A site, this compound prevents the tRNA from adding more amino acids to the peptide chain . This competition inhibits protein synthesis, ultimately inhibiting the growth and reproduction of the bacterial cell as necessary proteins cannot be synthesized .

Biochemical Pathways

The primary biochemical pathway affected by this compound is protein synthesis. By binding to the A site of the bacterial ribosome, this compound disrupts the elongation phase of protein synthesis . This disruption prevents the addition of new amino acids to the growing peptide chain, leading to incomplete proteins and inhibiting bacterial growth and reproduction .

Pharmacokinetics

This compound belongs to the first group of tetracyclines, characterized by poor absorption after food . It undergoes minimal or no metabolism and is excreted in urine and feces either unchanged or in a microbiologically inactive form . The bioavailability of this compound is around 30%, and it has a protein binding capacity of 50 to 55% . It is metabolized in the gastrointestinal tract and the liver (about 75%), and its elimination half-life ranges from 5.6 to 9 hours .

Result of Action

The primary result of this compound’s action is the inhibition of bacterial growth and reproduction. By preventing the addition of new amino acids to the peptide chain, this compound disrupts protein synthesis, which is essential for bacterial growth and reproduction . This bacteriostatic effect makes this compound an effective antibiotic for treating various infections .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of this compound in the environment due to its use in aquaculture, livestock, and human disease prevention can lead to antibiotic resistance, posing a threat to aquatic and terrestrial biodiversity . Furthermore, the degradation of this compound in the environment can lead to the formation of degradation products with unknown toxicity and environmental fate . Therefore, the action, efficacy, and stability of this compound can be significantly influenced by environmental factors .

Biochemical Analysis

Biochemical Properties

Chlortetracycline plays a crucial role in inhibiting bacterial growth by interfering with protein synthesis. It binds to the 30S ribosomal subunit of bacteria, preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site. This action inhibits the addition of new amino acids to the growing peptide chain, effectively halting protein synthesis . This compound interacts with various biomolecules, including ribosomal RNA and proteins involved in the translation process.

Cellular Effects

This compound affects various types of cells by inhibiting protein synthesis, which is essential for cell growth and function. In bacterial cells, this inhibition leads to a bacteriostatic effect, preventing the bacteria from multiplying. In eukaryotic cells, this compound can impact mitochondrial protein synthesis due to the similarity between bacterial ribosomes and mitochondrial ribosomes. This can lead to disruptions in cellular metabolism and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the 30S ribosomal subunit of bacteria. This binding competes with tRNA carrying amino acids, preventing the addition of more amino acids to the peptide chain. The inhibition of protein synthesis ultimately inhibits the growth and reproduction of bacterial cells as necessary proteins cannot be synthesized . This compound’s binding interactions with ribosomal RNA and proteins are critical to its mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable in dry form but can degrade in aqueous solutions, especially at higher pH levels. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to the development of antibiotic resistance in bacterial populations . Additionally, prolonged use can result in the accumulation of the antibiotic in tissues, potentially leading to adverse effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound is effective in treating bacterial infections in animals. At higher doses, it can cause toxic effects such as liver and kidney impairment, inhibition of bone and tooth mineralization, and discoloration of teeth . Threshold effects have been observed, where low doses are effective without causing significant adverse effects, while high doses can lead to toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, including the tricarboxylic acid cycle, pyruvate metabolism, and glycolysis/gluconeogenesis. Under this compound stress, these pathways can fluctuate sharply, affecting the overall metabolic flux and metabolite levels in bacterial cells . The antibiotic can also interact with enzymes and cofactors involved in these pathways, further influencing cellular metabolism.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It has a volume of distribution of approximately 100 liters and reaches peak plasma concentration in about 3 hours after oral administration . This compound can bind to plasma proteins and is distributed to various tissues, including the liver, kidneys, and bones. Its transport and distribution are influenced by factors such as lipophilicity and the presence of transporters and binding proteins.

Subcellular Localization

This compound’s subcellular localization is primarily within the cytoplasm, where it interacts with ribosomes to inhibit protein synthesis. It can also localize to mitochondria in eukaryotic cells, affecting mitochondrial protein synthesis and function. The antibiotic’s localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions

Chlortetracycline is typically produced through the fermentation of Streptomyces aureofaciens. The process involves culturing the bacterium in a suitable medium, followed by the extraction and purification of the antibiotic. The fermentation broth is acidified, filtered, and subjected to various purification steps to isolate this compound .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale fermentation. The fermentation liquid is purified, and hydrochloric acid is added to convert the antibiotic into its hydrochloride form. The process includes steps such as acidification, filtration, sedimentation, crystallization, and drying to obtain high-purity this compound hydrochloride .

Chemical Reactions Analysis

Types of Reactions

Chlortetracycline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various this compound derivatives, which may have different pharmacological properties and applications .

Scientific Research Applications

Chlortetracycline has a wide range of scientific research applications:

Comparison with Similar Compounds

Chlortetracycline is part of the tetracycline family, which includes other compounds such as:

Uniqueness

This compound was the first tetracycline to be discovered and has a unique chlorine atom at the 7-position of its structure, which distinguishes it from other tetracyclines. This structural difference contributes to its specific pharmacological properties and spectrum of activity .

References

Properties

IUPAC Name

7-chloro-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN2O8/c1-21(32)7-6-8-15(25(2)3)17(28)13(20(24)31)19(30)22(8,33)18(29)11(7)16(27)12-10(26)5-4-9(23)14(12)21/h4-5,7-8,15,26-27,30,32-33H,6H2,1-3H3,(H2,24,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHPRQBPJLMKORJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C(C=CC(=C41)Cl)O)O)O)O)C(=O)N)N(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN2O8
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.9 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57-62-5
Record name 2-Naphthacenecarboxamide, 7-chloro-4-(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,6,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-, (4S,4aS,5aS,6S,12aS)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

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